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Cat. No.: B10824405

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium
channel NaV1.8.[1][2] The NaV1.8 channel is predominantly expressed in nociceptive primary
sensory neurons and is considered a key mediator in the transmission of pain signals.
Consequently, selective blockers of NaV1.8, such as PF-06305591, represent a promising
therapeutic strategy for the treatment of various pain states, including inflammatory and
neuropathic pain.[1][3]

These application notes provide a summary of the preclinical data for PF-06305591 dihydrate,
referred to as compound 9 in its primary publication, and detailed protocols for its
administration in common preclinical pain models.[1]

Data Presentation
In Vitro Profile of PF-06305591
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Parameter Species Value Reference
NaV1.8 IC50 Human 15 nM [1112114]
Selectivity
>1000-fold vs

Human >15,000 nM [1]
hNaVv1.1
>1000-fold vs

Human >15,000 nM [1]
hNaVv1.2
>1000-fold vs

Human >15,000 nM [1]
hNaVv1.3
>1000-fold vs

Human >15,000 nM [1]
hNaVv1.4
>1000-fold vs

Human >15,000 nM [1]
hNaVv1.5
>1000-fold vs

Human >15,000 nM [1]
hNaV1.6
>1000-fold vs

Human >15,000 nM [1]
hNaVv1.7
hERG IC50 Human >30 uM [1]

In Vitro ADME Profile of PF-06305591
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Parameter Species Value Reference
Microsomal Stability )
] Human 15 pL/min/mg [1]
(CLint)
Rat 60 pL/min/mg [1]
Hepatocyte Stability ]
) Human 5 pL/min/10”6 cells [1]
(CLint)
Rat 20 pL/min/1076 cells [1]
Plasma Protein
o Human 99.5% [1]
Binding
Rat 99.2% [1]
Aqueous Solubility
1 pg/mL [1]

(pH 7.4)

In Vivo Rat Pharmacokinetics of PF-06305591 (10 mg/kg

p.o.)
Parameter Value Reference
Cmax 1.0 uyM [1]
Tmax 20h [1]
AUC 6.0 uM.h [1]
Bioavailability (F%) 40% [1][4]

Signaling Pathway and Experimental Workflow

Diagrams
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Caption: Mechanism of action of PF-06305591 in blocking pain signaling.
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Caption: General workflow for in vivo pain model experiments.

Experimental Protocols
Protocol 1: Preparation of PF-06305591 Dihydrate for In
Vivo Administration

Materials:
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PF-06305591 dihydrate

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of PF-06305591 dihydrate in DMSO.

o For oral administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-
80, and 45% Saline.

o Add the PF-06305591 dihydrate stock solution to the vehicle to achieve the desired final
concentration.

o Ensure the final solution is clear. Gentle warming or sonication can be used to aid
dissolution.

It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of
Inflammatory Pain in Rats

Objective: To assess the efficacy of PF-06305591 in a model of persistent inflammatory pain.
Materials:

o Male Sprague-Dawley rats (180-220 g)

o Complete Freund's Adjuvant (CFA)

e PF-06305591 dihydrate formulation (from Protocol 1)
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Vehicle control (from Protocol 1)

Electronic von Frey apparatus

Procedure:

Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3
days prior to the experiment.

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for both hind
paws using the electronic von Frey apparatus.

Induction of Inflammation: Induce inflammation by injecting 100 uL of CFA into the plantar
surface of the right hind paw.

Post-Induction Period: Allow 24 hours for the development of inflammation and hyperalgesia.

Drug Administration: Administer PF-06305591 dihydrate or vehicle orally (p.o.) at the
desired dose (e.g., 10 mg/kg).

Post-Dose Behavioral Testing: Measure the PWT at various time points post-dosing (e.g., 1,
2, 4, and 6 hours).

Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated
group at each time point.

Protocol 3: Spinal Nerve Ligation (SNL) Model of
Neuropathic Pain in Rats

Objective: To evaluate the efficacy of PF-06305591 in a model of neuropathic pain.

Materials:

Male Sprague-Dawley rats (180-220 Q)
Anesthetic (e.g., isoflurane)

Surgical instruments
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6-0 silk suture

PF-06305591 dihydrate formulation (from Protocol 1)

Vehicle control (from Protocol 1)

Electronic von Frey apparatus

Procedure:

¢ Animal Acclimation and Baseline Measurement: Perform as described in Protocol 2.

e Surgical Procedure:

Anesthetize the rat.

[¢]

[e]

Make an incision to expose the L5 and L6 spinal nerves.

o

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

Close the incision.

[¢]

o Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the development of
mechanical allodynia.

e Drug Administration: Administer PF-06305591 dihydrate or vehicle orally (p.o.) at the
desired dose.

o Post-Dose Behavioral Testing: Measure the paw withdrawal threshold (PWT) at various time
points post-dosing.

o Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated
group.

Conclusion

PF-06305591 dihydrate is a potent and selective NaV1.8 blocker with a favorable preclinical
profile. The provided data and protocols can serve as a valuable resource for researchers
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investigating the role of NaV1.8 in pain and for the preclinical development of novel analgesics.
It is important to note that while showing promise in preclinical models, PF-06305591 did not
meet efficacy or selectivity endpoints in Phase Il clinical trials.[5] This highlights the challenges
in translating preclinical findings to clinical outcomes in the complex field of pain research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for PF-06305591
Dihydrate in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824405#pf-06305591-dihydrate-administration-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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